1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[3-(pyrrolidin-1-ylcarbonyl)phenyl]urea
Description
This compound is a urea derivative featuring a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and a phenyl group substituted with a pyrrolidine carbonyl. The sulfolane group confers enhanced solubility and metabolic stability compared to non-sulfonated analogs, while the pyrrolidinylcarbonyl substituent on the phenyl ring may modulate receptor binding affinity and selectivity .
Properties
Molecular Formula |
C16H21N3O4S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-[3-(pyrrolidine-1-carbonyl)phenyl]urea |
InChI |
InChI=1S/C16H21N3O4S/c20-15(19-7-1-2-8-19)12-4-3-5-13(10-12)17-16(21)18-14-6-9-24(22,23)11-14/h3-5,10,14H,1-2,6-9,11H2,(H2,17,18,21) |
InChI Key |
XKNBFKWPUJJHST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of "1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[3-(pyrrolidin-1-ylcarbonyl)phenyl]urea," the following structurally analogous compounds are analyzed:
Table 1: Structural and Functional Comparison
Key Observations
Solubility and Stability : The sulfolane moiety in the target compound improves aqueous solubility compared to analogs like 7n (), which relies on a lipophilic CF3 group and thioether linkage. However, the sulfolane group may reduce membrane permeability due to its polar nature .
Substituent Effects : The pyrrolidinylcarbonyl group in the target compound offers a balance between steric bulk and hydrogen-bonding capacity, contrasting with the electron-deficient CF3 group in 7n () and the electron-rich methoxy group in ’s compound. This difference may influence target selectivity .
Synthetic Complexity : The target compound’s synthesis likely involves multi-step functionalization of the phenyl ring (e.g., coupling pyrrolidine carbonyl) and sulfolane integration, paralleling the methodologies in and . However, the lack of direct synthetic data limits detailed process comparisons.
Biological Relevance : While and highlight urea derivatives as kinase or GPCR modulators, the target compound’s pyrrolidinylcarbonyl group may confer unique interactions with ATP-binding pockets or allosteric sites, as seen in related pyrrolidine-containing inhibitors .
Research Findings and Limitations
- Gaps in Data: No direct biological or pharmacokinetic data for the target compound are available in the provided evidence. Conclusions are extrapolated from structural analogs.
- Synthetic Challenges : The integration of sulfolane and pyrrolidinylcarbonyl groups may require specialized reagents (e.g., sulfur trioxide complexes) or protective strategies, as inferred from ’s multi-step protocols .
- Therapeutic Potential: Urea derivatives with sulfolane moieties are emerging in oncology (e.g., HSP90 inhibitors), suggesting the target compound could align with this trend .
Biological Activity
The compound 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-[3-(pyrrolidin-1-ylcarbonyl)phenyl]urea is a phenyl urea derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrothiophene moiety with a 1,1-dioxide functional group and a pyrrolidinyl carbonyl phenyl group. Its structural formula can be represented as follows:
| Component | Structure |
|---|---|
| Molecular Formula | C14H18N2O2S |
| Molecular Weight | 278.37 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) , which plays a crucial role in tryptophan metabolism and immune response modulation. IDO1 inhibition is significant in cancer therapy as it can enhance anti-tumor immunity by preventing tumor-induced immune tolerance.
Key Findings:
- Inhibition of IDO1 : In vitro studies have shown that derivatives similar to this compound exhibit potent IDO1 inhibitory activity, with IC50 values ranging between 0.1 to 0.6 µM .
- Anti-tumor Activity : In vivo studies demonstrated that compounds with similar structures could inhibit tumor growth in xenograft models. For example, administration of a related compound at doses of 15 mg/kg resulted in a tumor growth inhibition (TGI) of approximately 40.5% .
Biological Assays and Efficacy
The biological activity was assessed through various assays:
1. In Vitro Assays
- IDO1 Inhibition Assay : The compound was tested against IDO1 using established protocols for enzyme inhibition, demonstrating significant activity.
- Antioxidant Activity : Related phenyl urea derivatives were evaluated for their antioxidant properties using the hydrogen peroxide free-radical inhibition method, showing moderate to significant antioxidant effects compared to ascorbic acid .
2. In Vivo Studies
- Tumor Xenograft Models : Efficacy was assessed using subcutaneous xenograft models where the compound exhibited notable anti-tumor effects. The pharmacokinetic profile indicated moderate plasma clearance and high oral bioavailability, suggesting favorable absorption characteristics .
Case Studies
Several studies have explored the biological implications of compounds structurally related to This compound :
- Study on IDO1 Inhibitors : A study focused on synthesizing and evaluating various phenyl urea derivatives for IDO1 inhibition revealed that certain modifications led to enhanced potency against tumor growth .
- Antioxidant Properties Investigation : Research into Schiff bases derived from phenyl urea indicated that structural variations could significantly impact antioxidant activity, highlighting the importance of chemical structure in determining biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
